molecular formula C6H10KNO2S3 B7782314 potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

Cat. No.: B7782314
M. Wt: 263.4 g/mol
InChI Key: REMALOBYKCHEPV-UHFFFAOYSA-M
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Description

Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is a chemical compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a dioxothiolan ring and a carbamodithioate group, imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate typically involves the reaction of a thiol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (20-50°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

    Catalysts: Base catalysts such as potassium hydroxide (KOH)

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology

In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems. It can also serve as a model compound for investigating the behavior of similar structures in biological environments.

Medicine

In medicine, derivatives of carbamodithioates are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In industrial applications, this compound can be used as a stabilizer in polymer production or as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;N-(1,1-dioxothiolan-3-yl)-N-ethylcarbamodithioate
  • Potassium;N-(1,1-dioxothiolan-3-yl)-N-propylcarbamodithioate

Uniqueness

Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is unique due to its specific substitution pattern on the carbamodithioate group. This substitution can influence its reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMALOBYKCHEPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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